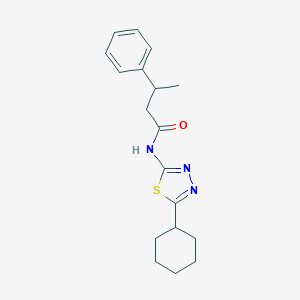
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide, also known as CTB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CTB belongs to the class of thiadiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mechanism of Action
The exact mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. In neuroscience, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of neuronal action potentials. In oncology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, such as AKT and ERK. In immunology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to modulate the activity of various immune cells, such as T cells and macrophages.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to possess various biochemical and physiological effects in animal models and in vitro studies. In neuroscience, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, as well as to protect neurons from ischemic damage in animal models of stroke. In oncology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in cancer cells. In immunology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as to increase the production of anti-inflammatory cytokines, such as IL-10.
Advantages and Limitations for Lab Experiments
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide also has some limitations, such as its relatively low water solubility and potential toxicity at high concentrations. Therefore, it is important to use appropriate dosages and experimental conditions when working with N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide.
Future Directions
There are several future directions for the study of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide, including its potential therapeutic applications in various diseases, its mechanism of action, and its pharmacokinetics and pharmacodynamics. In neuroscience, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide may have potential applications in the treatment of epilepsy, stroke, and other neurological disorders. In oncology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide may have potential applications in the treatment of various types of cancer, either alone or in combination with other drugs. In immunology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide may have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to fully understand the potential of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide as a therapeutic agent.
Synthesis Methods
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide involves the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 3-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide as a white crystalline solid with a melting point of 154-156°C. The purity of the compound can be confirmed by various analytical techniques, such as NMR spectroscopy and HPLC.
Scientific Research Applications
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to possess anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. In oncology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In immunology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to possess anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.
properties
Product Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide |
|---|---|
Molecular Formula |
C18H23N3OS |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide |
InChI |
InChI=1S/C18H23N3OS/c1-13(14-8-4-2-5-9-14)12-16(22)19-18-21-20-17(23-18)15-10-6-3-7-11-15/h2,4-5,8-9,13,15H,3,6-7,10-12H2,1H3,(H,19,21,22) |
InChI Key |
SVPXMZMYETUJKI-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NC1=NN=C(S1)C2CCCCC2)C3=CC=CC=C3 |
Canonical SMILES |
CC(CC(=O)NC1=NN=C(S1)C2CCCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-iodo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216203.png)
![2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216204.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216207.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216209.png)


![2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216216.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B216218.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B216219.png)
![3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216222.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B216223.png)